2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile

Descripción

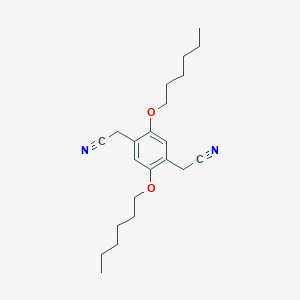

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is a symmetrically substituted benzene derivative featuring two hexyloxy groups at positions 2 and 5 and two acetonitrile (-CH₂CN) groups at positions 1 and 3. This compound is notable for its electron-withdrawing cyano groups, which enhance its utility in organic electronics, particularly in n-type semiconductors and optoelectronic materials . Its synthesis typically involves nucleophilic substitution or cyanation reactions, though specific protocols are less documented in the provided evidence compared to its structural analogs.

Propiedades

IUPAC Name |

2-[4-(cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-3-5-7-9-15-25-21-17-20(12-14-24)22(18-19(21)11-13-23)26-16-10-8-6-4-2/h17-18H,3-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPGEWHJZPFZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404897 | |

| Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151903-53-6 | |

| Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Synthesis from 1,4-Bis(hexyloxy)benzene

The most well-documented route involves two sequential reactions:

-

Chloromethylation of 1,4-bis(hexyloxy)benzene to form 1,4-bis(chloromethyl)-2,5-bis(hexyloxy)benzene.

-

Nucleophilic substitution with potassium cyanide to introduce the cyanomethyl groups.

Solvent Influence

The ethanol/water solvent system balances solubility of both the organic substrate (chloromethyl intermediate) and the inorganic reagent (KCN). Ethanol acts as a polar aprotic medium, facilitating nucleophilic attack, while water enhances ionic dissociation of KCN.

Temperature and Time Optimization

Prolonged reaction time (24 hours) at room temperature ensures complete substitution without side reactions such as hydrolysis of nitrile groups. Elevated temperatures risk decomposition or polymerization.

Cyanide Source

KCN is preferred over NaCN due to higher solubility in ethanol/water mixtures, though strict safety protocols are required due to its toxicity.

Characterization and Validation

Spectroscopic Data

Structural confirmation of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile was achieved via 1H NMR and 13C NMR :

Industrial Scalability Considerations

Purification Techniques

-

Recrystallization: Ethanol/hexane mixtures isolate the product with >95% purity.

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluent for higher purity but less practical industrially.

Análisis De Reacciones Químicas

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mecanismo De Acción

The mechanism of action of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The hexyloxy groups enhance the compound’s solubility and stability, facilitating its use in different applications.

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile (CAS No. 151903-53-6) is a synthetic organic compound with notable structural characteristics that suggest potential biological activities. Its molecular formula is , and it has a molecular weight of 356.5 g/mol . This compound is primarily studied for its interactions with biological systems, including its effects on cell viability, anti-inflammatory properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a benzene ring substituted with two hexyloxy groups and two acetonitrile groups. This unique structure may influence its solubility and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H32N2O2 |

| Molecular Weight | 356.5 g/mol |

| CAS Registry Number | 151903-53-6 |

| Purity | 98% |

Antifungal Activity

Recent studies indicate that derivatives of this compound exhibit antifungal properties . Specifically, they disrupt the synthesis of fungal cell walls and inhibit biofilm formation in pathogens such as Candida albicans. The mechanism involves downregulation of genes associated with biofilm formation, suggesting a potential therapeutic role in treating fungal infections.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it has been shown to induce apoptosis in glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation .

The biological effects of this compound are believed to stem from its ability to interact with cellular components:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Reactive Oxygen Species (ROS): It can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- Gene Expression Modulation: The compound may alter the expression of genes related to cell survival and proliferation.

Case Studies

- Antifungal Study : A study reported that derivatives of this compound effectively reduced the viability of Candida albicans by interfering with its cell wall synthesis. The study utilized both qualitative assays (e.g., zone of inhibition) and quantitative assays (e.g., MIC determination) to assess efficacy.

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects were evaluated using MTT assays across various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low nanomolar range against glioblastoma cells, suggesting significant potential for cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed for 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile?

The compound is synthesized via nucleophilic substitution reactions, where hexyloxy groups are introduced to a benzene ring precursor. Key steps include alkylation of dihydroxybenzene derivatives using hexyl halides under basic conditions, followed by nitrile functionalization. Crystallographic studies (e.g., single-crystal X-ray diffraction) confirm the structure, with refinement performed using SHELXL . For analogous compounds, Suzuki-Miyaura cross-coupling or Ullmann reactions are noted for aryl halide intermediates .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the primary method. For example, bond distances (C–I: 2.10–2.22 Å, C–O: 1.36–1.42 Å) and angles (C–C–C: 119–124°) are derived from refinement data (R-factor: 0.029, wR: 0.055) using SHELX software . Complementary techniques include H/C NMR to confirm substitution patterns and FT-IR for functional group analysis.

Q. What safety protocols are recommended for handling this compound?

The compound is classified under GHS Category 4 for acute toxicity (H302, H312, H332). Researchers should use PPE (N95 masks, gloves, eye protection), work in fume hoods, and avoid inhalation/ingestion. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between this compound and its bromo-analogue be resolved?

Structural variations (e.g., bond angles, molecular conformations) arise from differences in halogen size (I vs. Br) and packing forces. For the bromo-analogue, C–Br distances are shorter (~1.89 Å), and torsional angles differ due to steric effects. Comparative analysis using Mercury software and density functional theory (DFT) calculations can rationalize these differences .

Q. What strategies optimize the refinement of crystallographic parameters for this compound?

SHELXL refinement employs full-matrix least-squares on , with constraints for H-atoms and anisotropic displacement parameters for non-H atoms. Key metrics include and . Data-to-parameter ratios >15:1 ensure reliability. Discrepancies in thermal motion or occupancy require manual adjustment .

Q. How does this compound function as a precursor in conjugated polymer synthesis?

The diiodo or dibromo derivatives (e.g., 1,4-Bis(hexyloxy)-2,5-diiodobenzene) undergo Stille or Heck couplings to form π-conjugated backbones. The hexyloxy groups enhance solubility, while the nitrile groups stabilize electron-deficient segments. Optoelectronic properties are tunable via side-chain engineering .

Q. What analytical methods validate purity and reactivity in cross-coupling reactions?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) assess purity. Reaction progress is monitored via F NMR (for fluorinated intermediates) or X-ray photoelectron spectroscopy (XPS) to track halogen substitution. Kinetic studies using UV-Vis spectroscopy quantify reaction rates .

Methodological Considerations

- Crystallographic Data Validation : Cross-check against the Cambridge Structural Database (CSD) for bond-length/bond-angle outliers.

- Synthesis Reproducibility : Use anhydrous conditions and Schlenk lines for moisture-sensitive steps.

- Safety Compliance : Regularly update risk assessments based on GHS updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.